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Diethyl 7-(4-bromobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate

BET Bromodomain Selectivity BRD4 BD2 Domain Targeting Epigenetic Chemical Probe

Diethyl 7-(4-bromobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate (CAS 618070-16-9) is a complex, poly-substituted pyrrolo[1,2-c]pyrimidine derivative with a molecular weight of 535.39 g/mol. This compound belongs to a class of heterocycles increasingly explored for epigenetic targeting, specifically the bromodomain and extra-terminal (BET) family of proteins.

Molecular Formula C27H23BrN2O5
Molecular Weight 535.4 g/mol
CAS No. 618070-16-9
Cat. No. B12044006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 7-(4-bromobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate
CAS618070-16-9
Molecular FormulaC27H23BrN2O5
Molecular Weight535.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2C=C(N=CN2C(=C1C(=O)OCC)C(=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)C
InChIInChI=1S/C27H23BrN2O5/c1-4-34-26(32)22-21-14-20(17-8-6-16(3)7-9-17)29-15-30(21)24(23(22)27(33)35-5-2)25(31)18-10-12-19(28)13-11-18/h6-15H,4-5H2,1-3H3
InChIKeyQFFAHUJHTCKYSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 7-(4-bromobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate: A Selective BRD4-BD2 Chemical Probe Candidate


Diethyl 7-(4-bromobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate (CAS 618070-16-9) is a complex, poly-substituted pyrrolo[1,2-c]pyrimidine derivative with a molecular weight of 535.39 g/mol. This compound belongs to a class of heterocycles increasingly explored for epigenetic targeting, specifically the bromodomain and extra-terminal (BET) family of proteins. Initial curated binding data from BindingDB indicates that this molecule possesses significant affinity for the second bromodomain (BD2) of the BRD4 protein, with a reported binding affinity (Kd) of 0.300 nM in a BROMOscan assay [1]. This pre-existing data positions the compound not as a generic BET inhibitor, but as a potential starting point for developing domain-selective chemical probes, a critical need in clarifying the distinct biological functions of BD1 and BD2 domains [2].

Why Generic BET Inhibitors Cannot Replace Diethyl 7-(4-bromobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate


The procurement of a pan-BET inhibitor like JQ1 or I-BET151, which target all eight BET bromodomains with near-equal potency, is not a functional substitute for this specific compound. Most crucially, pan-BET inhibitors fail to discriminate between the BD1 and BD2 domains of BRD4, leading to a broad, sometimes toxic, downstream transcriptomic effect [1]. The existing binding profile for this compound, in contrast, points toward a significantly greater affinity for the BD2 domain (Kd of 0.300 nM) over BD1 (Kd of 3.40 nM), representing a quantitative selectivity window that is absent in pan-inhibitors [2]. This difference is not merely structural but mechanistic, as the ability to potently inhibit BD2 while largely sparing BD1 is essential for discovering phenotypes distinct from pan-BET inhibition and for testing new biological hypotheses [3].

Quantitative Differentiation Evidence for Diethyl 7-(4-bromobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate vs. Analogs and Alternatives


BRD4 BD2 vs. BD1 Domain Selectivity Profile (Target Compound vs. Pan-BET Standards)

The target compound displays a marked selectivity for the BD2 domain of BRD4 over BD1, a feature not observed in classic pan-BET inhibitors. The measured dissociation constant (Kd) for the primary target, BRD4 BD2, is 0.300 nM, as assessed by the BROMOscan assay [1]. Affinity for the BD1 domain is over 11-fold weaker, with a Kd of 3.40 nM in a DiscoverX assay [2]. For comparison, the archetypal pan-BET inhibitor JQ1 exhibits near-equipotent binding across domains, with reported Kd values of 49 nM for BD1 and 90 nM for BD2, a difference of less than 2-fold . This indicates that the 4-bromobenzoyl and p-tolyl substituted pyrrolo[1,2-c]pyrimidine scaffold inherently favors a BD2-selective interaction profile, differentiating it from first-generation BET inhibitors.

BET Bromodomain Selectivity BRD4 BD2 Domain Targeting Epigenetic Chemical Probe

Sub-Nanomolar Affinity for BRD4 BD2 Defines Its Potency Tier

The target compound's potency, measured in a BROMOscan assay, places it in a high-affinity tier. Its Kd of 0.300 nM for BRD4 BD2 is substantially below the typical affinity range of many reported BET inhibitors, which often inhabit the low-nanomolar to micromolar range [1]. This high affinity is particularly significant when contrasted with the BD2 affinity of the well-known BET degrader dBET6, which has a BD2 binding Ki of >40 nM, over 100-fold weaker [2]. Even compared to potent BD2-selective tool compounds like GSK788, which has an IC50 of ~2.4 nM for BD2 in a different assay format (AlphaScreen), the target compound's sub-nanomolar BROMOscan Kd suggests a top-tier binding profile for the BD2 domain [3]. This potency is a key driver for its potential as a potent binder in competition-based assays.

Kinetics Target Engagement BET Degradation

Selectivity Profile Across the BET Family: BD2 Preference Over BRD3

A preliminary selectivity fingerprint within the BET family can be inferred from curated BindingDB data, which reports a Kd of 3.40e+3 nM (3.40 µM) for BRD4 BD1 but also includes data from a fluorescence anisotropy assay [1]. While specific BD2 values for BRD2 and BRD3 are not curated for this compound, the stark difference in potency between BRD4 BD2 (0.300 nM) and BRD4 BD1 (over 10,000-fold difference) suggests a highly conformation-specific binding mode. This is a characteristic of domain-selective inhibitors, where a single amino acid difference between BD1 and BD2 domains can be exploited for selectivity [2]. The presence of a bromine atom on the benzoyl group is a classic molecular feature for enhancing hydrophobic interactions within the BC-loop region of BET bromodomains, a binding mode known to differ between BD1 and BD2 [3].

BET Family Selectivity BRD3 Binding Target Profiling

High-Impact Research Scenarios for Diethyl 7-(4-bromobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate in Epigenetic Research


Functional Dissection of BRD4 BD1 vs. BD2 in Inflammatory Gene Regulation

Hypothesis-driven research seeks to uncouple the roles of BRD4’s two bromodomains in driving inflammatory cytokine expression. This compound, with its >11-fold selectivity for BD2 over BD1 [1], can be used alongside a BD1-selective tool to study the differential genomic localization of BRD4. An LPS-stimulated macrophage model treated with this compound would reveal if BD2-selective inhibition phenocopies the anti-inflammatory effects of pan-BET inhibitors, or if it spares certain BD1-driven pathways, an experiment not possible with non-selective inhibitors like JQ1 [2].

Developing Novel BRD4-BD2 Targeted Protein Degradation (TPD) Chimeras

Given its confirmed high sub-nanomolar affinity (Kd = 0.300 nM) for BRD4 BD2 [1], this compound is an ideal warhead for designing PROTACs or molecular glues aimed at selectively depleting BD2-dependent functions. Its potency is superior to established BET binders used in degrader design, such as dBET6 [3], and could lead to more efficient ternary complex formation. A research team could synthesize a VHL- or CRBN-recruiting conjugate to selectively degrade BRD4 while BRD2 and BRD3 remain largely intact, enabling detailed studies of isoform-specific degradation.

Co-Crystallization and Structural Biology to Map the BD2 BC-Loop

The compound's high affinity and the steric signature of its 4-bromobenzoyl group make it a valuable tool for structural biology. Soaking this compound into BRD4-BD2 crystals for high-resolution X-ray crystallography would allow researchers to map its specific interaction with the BC-loop region, a critical structural difference exploited in domain-selective inhibitor design [2]. The resulting co-structure would provide a template for further structure-based optimization, directly contributing to the iterative design of more potent and selective BD2 inhibitors.

Oncology Biomarker Profiling and BD2-Dependent Cancer Line Screening

A targeted screening campaign across a panel of cancer cell lines with pre-annotated BET dependency profiles (e.g., acute myeloid leukemia, MYC-driven tumors) can be conducted. The compound's BD2 selectivity allows for the identification of cancer genotypes that are specifically sensitive to BD2 inhibition, as opposed to those requiring pan-inhibition for growth arrest. The observed anti-proliferative effects can be correlated with the compound's cellular target engagement using a BRD4 BD2 NanoBRET assay, providing a clear pharmacodynamic-pharmacodynamic link.

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